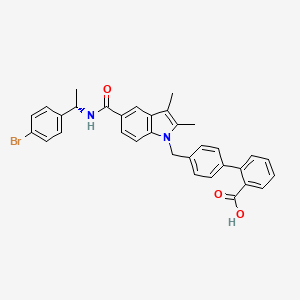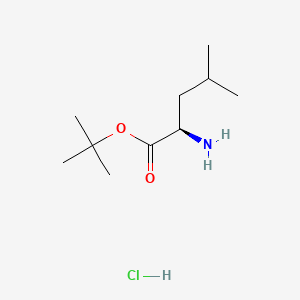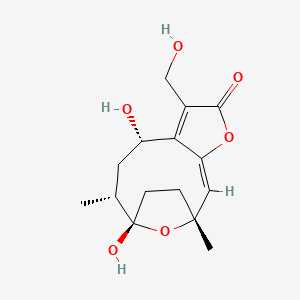
SR 1824
Vue d'ensemble
Description
SR 1824 est un ligand non-agoniste du récepteur activé par les proliférateurs de peroxysomes gamma (PPARγ). Ce composé est connu pour sa capacité à bloquer la phosphorylation médiée par la kinase cycline-dépendante 5 (Cdk5), ce qui a des implications significatives dans le traitement du diabète. This compound a montré des effets antidiabétiques en modulant l'activité de PPARγ sans l'activer .
Applications De Recherche Scientifique
SR 1824 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of PPARγ activity and its effects on various biochemical pathways.
Biology: Investigated for its role in regulating gene expression and cellular metabolism.
Medicine: Explored as a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PPARγ.
Mécanisme D'action
Target of Action
SR 1824, also known as (S)-4’-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid, is a non-agonist ligand for the Peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
This compound interacts with PPARγ by blocking the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the PPARγ and Cdk5 . The blocking of Cdk5-mediated phosphorylation of PPARγ by this compound leads to changes in the regulation of genes whose expression is altered in obesity, such as adiponectin .
Result of Action
The blocking of Cdk5-mediated phosphorylation of PPARγ by this compound has anti-diabetic effects . This suggests that this compound could potentially be used as a therapeutic agent for the treatment of diabetes.
Analyse Biochimique
Biochemical Properties
SR 1824 plays a significant role in biochemical reactions, particularly in relation to the peroxisome proliferator-activated receptor γ (PPARγ). It interacts with this nuclear receptor and blocks the phosphorylation mediated by cyclin-dependent kinase 5 (Cdk5) . The nature of these interactions involves the modulation of gene expression, which is crucial in metabolic processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression . Specifically, it blocks Cdk5-mediated phosphorylation, which can cause dysregulation of genes whose expression is altered in conditions such as obesity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PPARγ. By acting as a non-agonist ligand, this compound blocks Cdk5-mediated phosphorylation . This action can lead to changes in gene expression, affecting the regulation of metabolic processes .
Dosage Effects in Animal Models
Preliminary studies suggest that it may have potential therapeutic effects in the treatment of diabetes .
Metabolic Pathways
This compound is involved in the PPARγ pathway, interacting with this nuclear receptor and influencing metabolic processes
Transport and Distribution
It is likely that its interaction with PPARγ influences its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with PPARγ
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de SR 1824 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les conditions réactionnelles comprennent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées.
Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu, d'équipements de synthèse automatisés et de mesures rigoureuses de contrôle qualité pour garantir la cohérence et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions : SR 1824 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Les réactifs courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réactifs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants incluent les halogènes et les nucléophiles.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier la modulation de l'activité de PPARγ et ses effets sur diverses voies biochimiques.
Biologie : Enquêté pour son rôle dans la régulation de l'expression génique et du métabolisme cellulaire.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du diabète et d'autres troubles métaboliques.
Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant PPARγ.
5. Mécanisme d'action
This compound exerce ses effets en se liant à PPARγ et en bloquant sa phosphorylation par Cdk5. Cela empêche la dysrégulation des gènes impliqués dans le métabolisme du glucose et des lipides, exerçant ainsi des effets antidiabétiques. Les cibles moléculaires comprennent PPARγ et Cdk5, et les voies impliquées sont liées à la sensibilité à l'insuline et à la régulation métabolique .
Composés similaires :
Rosiglitazone : Un agoniste de PPARγ utilisé dans le traitement du diabète.
Pioglitazone : Un autre agoniste de PPARγ avec des applications thérapeutiques similaires.
Comparaison : this compound est unique en ce qu'il module l'activité de PPARγ sans l'activer, contrairement à la rosiglitazone et à la pioglitazone, qui sont des agonistes complets. Ce mécanisme d'action unique permet à this compound d'exercer des effets antidiabétiques avec potentiellement moins d'effets secondaires liés à l'activation de PPARγ .
Comparaison Avec Des Composés Similaires
Rosiglitazone: An agonist of PPARγ used in the treatment of diabetes.
Pioglitazone: Another PPARγ agonist with similar therapeutic applications.
Comparison: SR 1824 is unique in that it modulates PPARγ activity without activating it, unlike rosiglitazone and pioglitazone, which are full agonists. This unique mechanism of action allows this compound to exert anti-diabetic effects with potentially fewer side effects related to PPARγ activation .
Propriétés
IUPAC Name |
2-[4-[[5-[[(1S)-1-(4-bromophenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29BrN2O3/c1-20-22(3)36(19-23-8-10-25(11-9-23)28-6-4-5-7-29(28)33(38)39)31-17-14-26(18-30(20)31)32(37)35-21(2)24-12-15-27(34)16-13-24/h4-18,21H,19H2,1-3H3,(H,35,37)(H,38,39)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMXDCXJXYASGW-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104890 | |
| Record name | 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338259-06-5 | |
| Record name | 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338259-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)



![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B591173.png)
